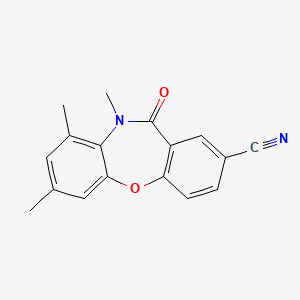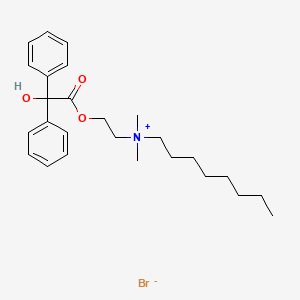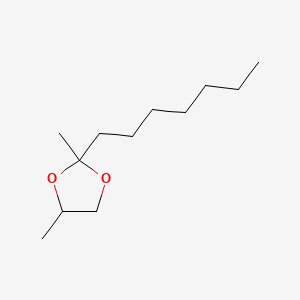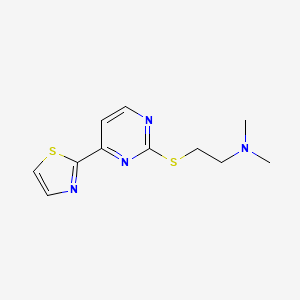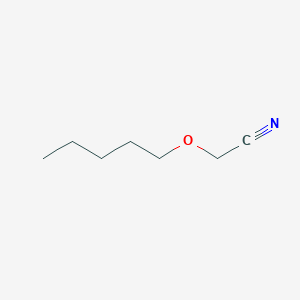
(Pentyloxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentyloxy)acetonitrile is an organic compound with the molecular formula C8H15NO It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to an acetonitrile moiety, which is further substituted with a pentyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Pentyloxy)acetonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of pentyloxy halides with acetonitrile in the presence of a base. The reaction typically proceeds as follows: [ \text{C5H11O-X} + \text{CH3CN} \rightarrow \text{C5H11O-CH2CN} + \text{HX} ] where X is a halide (e.g., Cl, Br, I).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (Pentyloxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pentyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products:
Oxidation: Pentyloxyacetic acid or pentyloxyacetamide.
Reduction: Pentyloxyethylamine.
Substitution: Various substituted acetonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Pentyloxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Pentyloxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield desired products. The pentyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications.
Comparación Con Compuestos Similares
Acetonitrile (CH3CN): A simpler nitrile compound used as a solvent and intermediate in organic synthesis.
Butyloxyacetonitrile (C4H9OCH2CN): Similar structure with a butyloxy group instead of a pentyloxy group.
Uniqueness: (Pentyloxy)acetonitrile is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to acetonitrile and butyloxyacetonitrile can affect its solubility, boiling point, and reactivity, making it suitable for specialized applications.
Propiedades
Número CAS |
6334-50-5 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-pentoxyacetonitrile |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-6-9-7-5-8/h2-4,6-7H2,1H3 |
Clave InChI |
FFXKVEYEQRXCTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


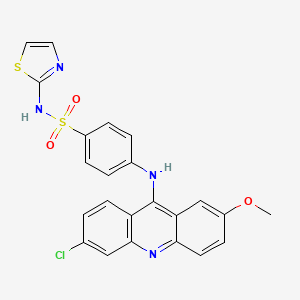
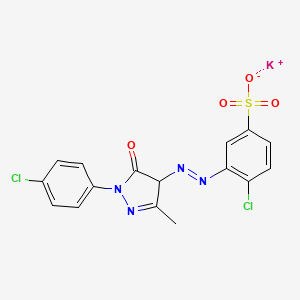
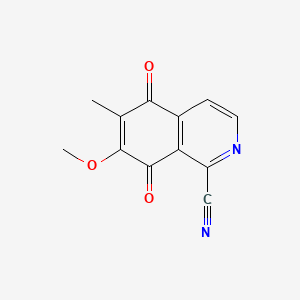

![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
